molecular formula C15H12N2O2S B1348866 2-Mercapto-3-(3-methoxy-phenyl)-3h-quinazolin-4-one CAS No. 56671-19-3

2-Mercapto-3-(3-methoxy-phenyl)-3h-quinazolin-4-one

Cat. No.: B1348866
CAS No.: 56671-19-3
M. Wt: 284.3 g/mol
InChI Key: MZGPCTQOUIEHPZ-UHFFFAOYSA-N
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Description

2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical landscape of the cell . The compound’s interaction with biomolecules often involves the formation of covalent bonds, particularly through its mercapto group, which can form disulfide bonds with cysteine residues in proteins .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Additionally, the compound can induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade under others, leading to a loss of activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism . Additionally, it can affect the tricarboxylic acid cycle by modulating the activity of enzymes involved in this pathway . These interactions can result in significant changes in cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and can bind to proteins that facilitate its distribution within the cell . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The localization and accumulation of the compound are influenced by its chemical properties, including its solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may be found in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one typically involves the reaction of anthranilic acid with isothiocyanates. One common method uses deep eutectic solvents as green and eco-friendly media. For instance, a model reaction on anthranilic acid and phenyl isothiocyanate was performed in choline chloride-based deep eutectic solvents at 80°C . The desired compound was prepared with moderate to good yields using stirring, microwave-assisted, and ultrasound-assisted synthesis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green chemistry techniques, such as deep eutectic solvents and microwave-assisted synthesis, suggests a move towards more sustainable and efficient production methods.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one is unique due to its specific substitution pattern and the presence of both a thiol and a methoxy group. This combination of functional groups contributes to its diverse reactivity and potential biological activities.

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-11-6-4-5-10(9-11)17-14(18)12-7-2-3-8-13(12)16-15(17)20/h2-9H,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGPCTQOUIEHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351740
Record name 3-(3-Methoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56671-19-3
Record name 56671-19-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-Methoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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